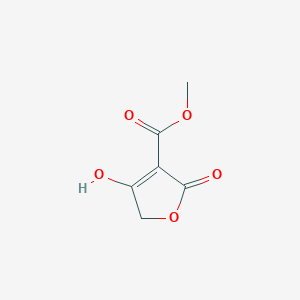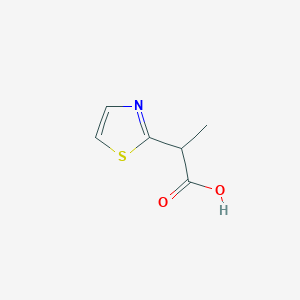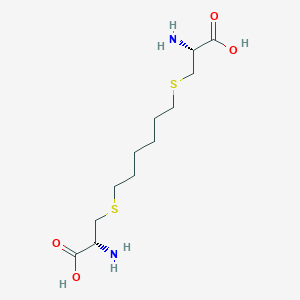![molecular formula C12H19N3O3S B8788778 Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- CAS No. 1784-16-3](/img/structure/B8788778.png)
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]-
描述
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- is an organic compound with the molecular formula C12H19N3O3S. It belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with a morpholine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- typically involves the reaction of 4-nitrobenzenesulfonamide with 2-(4-morpholinyl)ethylamine. The reaction is carried out under controlled conditions, often involving the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous monitoring of reaction parameters.
化学反应分析
Types of Reactions
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted sulfonamide derivatives.
科学研究应用
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s pharmacological effects.
相似化合物的比较
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Uniqueness
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific applications in research and industry.
属性
CAS 编号 |
1784-16-3 |
|---|---|
分子式 |
C12H19N3O3S |
分子量 |
285.36 g/mol |
IUPAC 名称 |
4-amino-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19N3O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10,13H2 |
InChI 键 |
VZARKMIVYCQLLB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
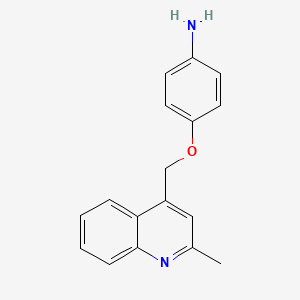
![7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B8788702.png)
![[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B8788712.png)
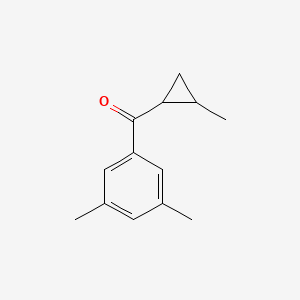
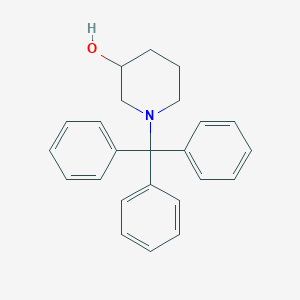
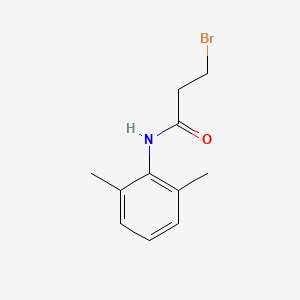
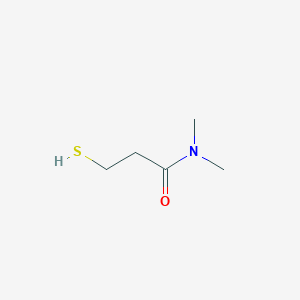
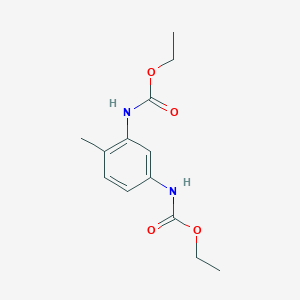
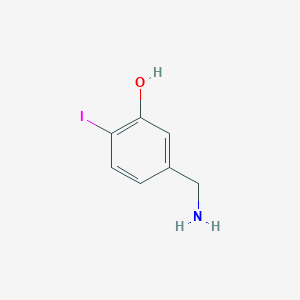
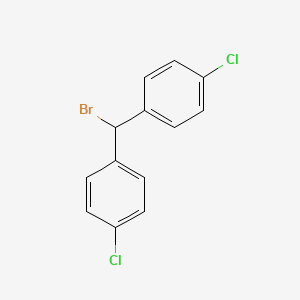
![Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate](/img/structure/B8788770.png)
